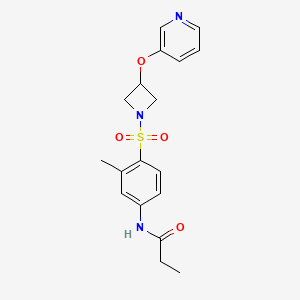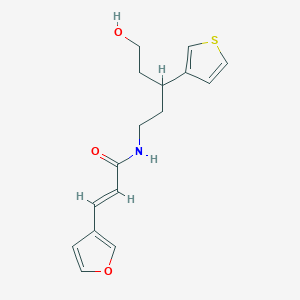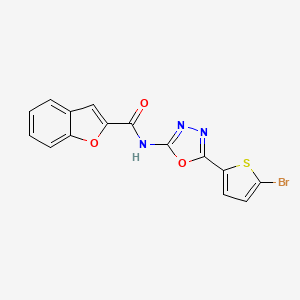![molecular formula C19H17N5O2S2 B2592818 Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1795484-19-3](/img/structure/B2592818.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic compound. It’s part of a class of compounds known as electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 26 D-A compounds based on the BTZ group was synthesized . The synthesis involved varying the donor groups while keeping the BTZ acceptor group the same . This allowed for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by spectroscopic techniques . The structure is often determined by the arrangement of the donor and acceptor groups around the BTZ motif .Chemical Reactions Analysis
These compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same . This allows for the tuning of the photocatalyst’s optoelectronic and photophysical properties .Scientific Research Applications
Synthesis and Biological Activities
- Benzo[b]thiophene molecules, related to the queried compound, are significant in synthetic medicinal chemistry due to their wide range of pharmacological properties. New derivatives of benzo[b]thiophene, such as thiadiazoles and oxadiazoles, have been synthesized and shown to possess potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Sridhar Pai, 2010).
Molecular Aggregation Studies
- The effects of molecular aggregation in derivatives of 1,3,4-thiadiazol and 1,2,4-oxadiazol have been studied, showing different spectral forms and aggregation effects induced by changes in compound concentration and alkyl substituent structure (Matwijczuk et al., 2016).
Anti-Mycobacterial Chemotypes
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the queried compound, has been identified as a new anti-mycobacterial chemotype. Several derivatives exhibited significant anti-tubercular activity, highlighting their potential as therapeutic agents (Pancholia et al., 2016).
Photoinduced Molecular Rearrangements
- The photochemistry of 1,2,4-oxadiazoles in the presence of sulphur nucleophiles has been explored, leading to the synthesis of various 1,2,4-thiadiazoles. This research emphasizes the importance of photolytic species and the sulfur nucleophile in molecular rearrangements (Vivona et al., 1997).
Structure and Activity Analysis
- The structural exploration and activity analysis of novel bioactive heterocycles, such as piperidin and morpholino derivatives, show their potential for antiproliferative activity and highlight the importance of intermolecular interactions in the stability of molecules (Benaka Prasad et al., 2018).
In Silico Drug-likeness Prediction
- In silico analyses have been utilized for predicting drug-likeness and evaluating the antibacterial, antifungal, and antimycobacterial activities of novel synthesized compounds, demonstrating their potential as therapeutic agents (Pandya et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Similar compounds have been used in photovoltaics and as fluorescent sensors .
Result of Action
Similar compounds have shown potential in photovoltaic applications and as fluorescent sensors .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone plays a crucial role in biochemical reactions due to its electron donor-acceptor system. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with electron-deficient heteroarenes in decarboxylative alkylation reactions . The nature of these interactions is primarily based on the compound’s ability to act as a strong electron acceptor, facilitating various catalytic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the fluorescence properties of cells, making it a useful tool in bioimaging applications . Additionally, its interaction with cellular components can lead to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s strong electron-accepting properties enable it to participate in redox reactions, thereby influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced fluorescence for imaging purposes. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its biochemical activity. The compound’s influence on metabolic flux and metabolite levels has been studied extensively, revealing its role in modulating key biochemical processes . These interactions are crucial for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function are closely linked to its localization within the cell, making this an important area of study.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c25-19(13-3-4-15-16(9-13)23-28-22-15)24-6-1-2-12(10-24)8-17-20-18(21-26-17)14-5-7-27-11-14/h3-5,7,9,11-12H,1-2,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWDCOQUUUXOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
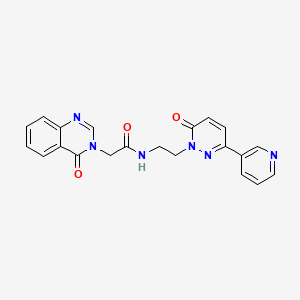
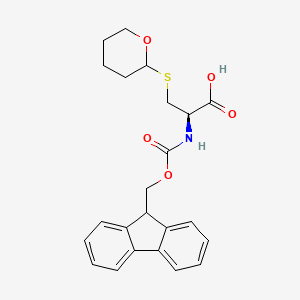
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2592739.png)
![2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2592741.png)
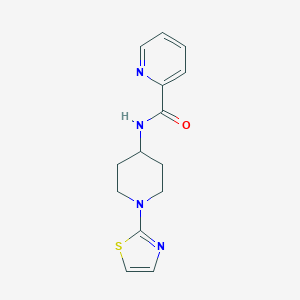

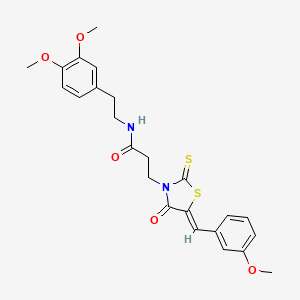
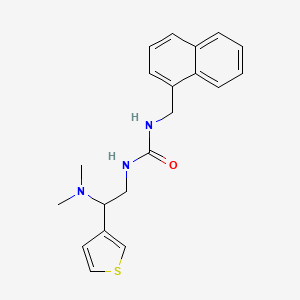

![(3r,5r,7r)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2592752.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2592753.png)
